molecular formula C11H16O B13419491 (2Z,10E)-2,10-Cycloundecadien-1-one

(2Z,10E)-2,10-Cycloundecadien-1-one

Cat. No.: B13419491
M. Wt: 164.24 g/mol
InChI Key: QSJQMVFEXQCVMP-FWMMZFIKSA-N
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Description

(2Z,10E)-2,10-Cycloundecadien-1-one is an organic compound characterized by its unique structure, which includes a cycloundecane ring with two conjugated double bonds at positions 2 and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,10E)-2,10-Cycloundecadien-1-one typically involves the cyclization of linear precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which utilizes a catalyst such as Grubbs’ catalyst to facilitate the formation of the cycloundecane ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale RCM reactions with optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2Z,10E)-2,10-Cycloundecadien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding cycloundecane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the ring. Reagents such as halogens or organometallic compounds are often used.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, and osmium tetroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Epoxides, ketones, and diols.

    Reduction: Cycloundecane derivatives.

    Substitution: Halogenated cycloundecadienes and other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,10E)-2,10-Cycloundecadien-1-one is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis and material science.

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, fragrances, and polymers. Its ability to undergo various chemical transformations makes it a versatile building block for industrial applications.

Mechanism of Action

The mechanism of action of (2Z,10E)-2,10-Cycloundecadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s double bonds can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways, making the compound of interest in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    (2Z,10E)-10-Hexylidenedodec-2-enedial: This compound has a similar structure but includes additional functional groups, making it more reactive in certain chemical reactions.

    (2Z,10E)-2,6,9,9-Tetramethylcycloundeca-2,10-dien-1-one: This derivative has methyl groups at specific positions, altering its chemical properties and reactivity.

Uniqueness

(2Z,10E)-2,10-Cycloundecadien-1-one is unique due to its specific ring structure and conjugated double bonds, which confer distinct chemical and physical properties

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

(2Z)-cycloundeca-2,10-dien-1-one

InChI

InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h7-10H,1-6H2/b9-7-,10-8?

InChI Key

QSJQMVFEXQCVMP-FWMMZFIKSA-N

Isomeric SMILES

C1CCC/C=C\C(=O)C=CCC1

Canonical SMILES

C1CCCC=CC(=O)C=CCC1

Origin of Product

United States

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